(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, including antibacterial and anticancer effects .
Chemical Reactions Analysis
Benzo[d]thiazoles can participate in a variety of chemical reactions, particularly electrophilic aromatic substitution reactions due to the presence of the aromatic ring . The bromine atom might also make this compound susceptible to nucleophilic aromatic substitution reactions.Scientific Research Applications
Synthetic Methodologies
- The microwave-promoted synthesis of thiazol-2(3H)-ylidene substituted benzamides, including similar structures to the queried compound, has shown to offer cleaner, more efficient, and faster methods compared to traditional thermal heating. This approach underscores the utility of microwave irradiation in the synthesis of thiazole derivatives, potentially including the specific compound (Saeed, 2009).
Biological Evaluation and Antifungal Activity
- Benzothiazole derivatives, including structures akin to the queried compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, while others exhibited moderate inhibitory effects on bacterial growth, indicating potential therapeutic applications in cancer treatment and infection control (Nam et al., 2010).
Potential Antiviral Applications
- The development of nucleoside analogues based on methylenecyclopropane structures, which could include derivatives similar to the queried compound, revealed broad-spectrum antiviral activity. These findings suggest potential applications in the treatment of various viral infections, highlighting the importance of structural modifications for enhanced antiviral efficacy (Qiu et al., 1998).
Anti-Infective Properties of Thiazolides
- Thiazolides, a novel class of anti-infective drugs that include nitrothiazole derivatives, have shown efficacy against a range of pathogens, including bacteria, protozoan parasites, and viruses. This research area suggests the potential utility of thiazolide derivatives in treating infections, possibly extending to compounds with similar structural features (Hemphill et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-2-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIPSBYXHVSAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.